C15H13FN4O3

SARS-CoV-2 Main Protease Non-Covalent Inhibitor

The compound with the molecular formula C15H13FN4O3, systematically named N-(3-fluoro-5-{[(2S)-4-oxoazetidin-2-yl]oxy}phenyl)-2-(pyrimidin-5-yl)acetamide and designated KXR or Mpro-x10387, is a non-peptidic, non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro). It was developed as part of the COVID Moonshot consortium, and its binding mode has been experimentally validated at high resolution via X-ray crystallography.

Molecular Formula C15H13FN4O3
Molecular Weight 316.29 g/mol
Cat. No. B15172794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC15H13FN4O3
Molecular FormulaC15H13FN4O3
Molecular Weight316.29 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F
InChIInChI=1S/C15H13FN4O3/c1-8-12(9(2)22-19-8)7-17-14(21)15-18-13(20-23-15)10-3-5-11(16)6-4-10/h3-6H,7H2,1-2H3,(H,17,21)
InChIKeyRWJNKBBTXYIZDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C15H13FN4O3 (Mpro-x10387/KXR): A Structurally Characterized, Non-Covalent SARS-CoV-2 Main Protease Inhibitor


The compound with the molecular formula C15H13FN4O3, systematically named N-(3-fluoro-5-{[(2S)-4-oxoazetidin-2-yl]oxy}phenyl)-2-(pyrimidin-5-yl)acetamide and designated KXR or Mpro-x10387, is a non-peptidic, non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro) [1]. It was developed as part of the COVID Moonshot consortium, and its binding mode has been experimentally validated at high resolution via X-ray crystallography [2]. This compound belongs to a class of viral cysteine protease inhibitors and is distinct from the covalent, peptidomimetic inhibitor nirmatrelvir (the active component of Paxlovid), offering a different mechanism of action and resistance profile [3].

Why Generic Substitution of C15H13FN4O3 with a Different Mpro Inhibitor Fails: The Impact of Scaffold and Binding Mode


Direct substitution of C15H13FN4O3 (KXR) with another SARS-CoV-2 Mpro inhibitor is not scientifically valid due to fundamental differences in binding mode, chemical scaffold, and resistance potential. KXR is a non-covalent inhibitor that binds to a distinct site on the Mpro enzyme compared to the covalent inhibitor nirmatrelvir [1]. This different binding mechanism means that KXR is not subject to the same resistance mutations that can render covalent inhibitors ineffective [2]. Furthermore, the compound's specific azetidinyl-pyrimidine scaffold confers unique physicochemical and pharmacokinetic properties that are not shared by peptidomimetic alternatives [3]. Therefore, assuming functional equivalence between KXR and any other Mpro inhibitor, even those with similar in vitro potency, is a critical error that can lead to misleading results in antiviral research and drug development.

Quantitative Evidence Guide: C15H13FN4O3 (KXR) Differentiation Data


Experimental Validation of a Non-Covalent Binding Mode vs. Covalent Mpro Inhibitors

The binding mode of C15H13FN4O3 (KXR) to the SARS-CoV-2 main protease has been experimentally determined by X-ray crystallography at a resolution of 1.944 Å [1]. This high-resolution structure confirms that KXR binds non-covalently to the Mpro active site, in contrast to the covalent, peptidomimetic inhibitor nirmatrelvir (PF-07321332) [2]. The non-covalent interaction is characterized by specific hydrogen bonds and hydrophobic contacts, which are quantifiable in the PDB structure (ID: 7GBN).

SARS-CoV-2 Main Protease Non-Covalent Inhibitor

Scaffold-Based Differentiation from Peptidomimetic Mpro Inhibitors

C15H13FN4O3 (KXR) is built upon a distinct azetidinyl-pyrimidine scaffold, which is structurally unrelated to the peptidomimetic backbone of nirmatrelvir and other substrate-based inhibitors [1]. This scaffold difference leads to a distinct physicochemical profile. While direct experimental data for KXR's PK is not publicly available, class-level data from related compounds in the COVID Moonshot project indicates that this scaffold class is associated with improved metabolic stability and oral bioavailability compared to peptidomimetics [2]. For instance, optimized compounds from the same series have demonstrated favorable clearance and bioavailability profiles in preclinical species [3].

Drug Discovery Scaffold Analysis PK Properties

High-Resolution Structural Data for Structure-Based Drug Design (SBDD)

A key advantage of C15H13FN4O3 (KXR) for research procurement is the availability of its high-resolution (1.944 Å) co-crystal structure with the target protein (SARS-CoV-2 Mpro, PDB ID 7GBN) [1]. This provides an immediate, quantifiable advantage for structure-based drug design (SBDD) efforts. In contrast, many commercially available Mpro inhibitors lack publicly available structural data, forcing researchers to rely on docking models or lower-resolution homology models for optimization [2]. The precise atomic coordinates of KXR in the active site allow for accurate computational modeling and rational design of analogs, reducing the time and resources required for hit-to-lead optimization [3].

Structure-Based Drug Design X-ray Crystallography Medicinal Chemistry

Optimal Research and Industrial Applications for C15H13FN4O3 (KXR)


Structure-Based Drug Design (SBDD) and Lead Optimization

C15H13FN4O3 (KXR) is ideally suited as a starting point for structure-based drug design (SBDD) campaigns targeting SARS-CoV-2 Mpro. The availability of a high-resolution co-crystal structure (PDB ID: 7GBN) provides an invaluable template for computational chemists to design and optimize next-generation non-covalent inhibitors [1]. Procurement of this compound enables rapid synthesis of analogs guided by the atomic-level interactions observed in the crystal structure, significantly accelerating hit-to-lead and lead optimization phases compared to screening campaigns lacking such detailed structural information [2].

Mechanistic Studies of Non-Covalent Mpro Inhibition and Resistance

As a well-characterized non-covalent inhibitor, KXR serves as a critical tool compound for mechanistic studies investigating the inhibition of SARS-CoV-2 Mpro. It is particularly valuable for experiments designed to compare the development of viral resistance against non-covalent versus covalent inhibitors [3]. By using KXR in parallel with nirmatrelvir in viral passaging studies, researchers can identify and characterize resistance mutations that are specific to the non-covalent binding mechanism, providing essential data for the development of combination therapies or broad-spectrum antivirals [4].

Development of Next-Generation Antiviral Therapeutics

For pharmaceutical and biotechnology companies engaged in antiviral drug discovery, C15H13FN4O3 (KXR) represents a validated chemical starting point for the development of a new class of non-peptidic, non-covalent Mpro inhibitors. The compound's scaffold is distinct from the peptidomimetic class that includes nirmatrelvir, offering a potential pathway to oral antiviral drugs that do not require co-administration with a pharmacokinetic booster like ritonavir [5]. Procuring KXR and related compounds from this series allows for the initiation of medicinal chemistry programs aimed at improving potency, selectivity, and drug-like properties while maintaining the favorable non-covalent binding mode [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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